
1,3,2-Dioxaborolane-4-methanol, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is an organic compound that belongs to the class of boronic esters. It is characterized by a boron atom bonded to two oxygen atoms and a phenyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylboronic acid and ethylene glycol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours.
Product Isolation: The product is isolated by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions allows for efficient large-scale production.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: Reduction reactions can convert it into phenylborane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Phenylborane derivatives.
Substitution: Various substituted boronic esters.
科学的研究の応用
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is employed in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include:
Coordination with nucleophiles: The boron atom forms complexes with nucleophiles, enhancing reactivity.
Catalytic activity: The compound can act as a catalyst in various organic reactions, promoting bond formation and transformation.
類似化合物との比較
Similar Compounds
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Phenyl-1,3,2-dioxaborolane: Lacks the hydroxymethyl group, making it less reactive in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in organic synthesis. This functional group allows for additional modifications and applications compared to similar compounds.
特性
CAS番号 |
2412-76-2 |
|---|---|
分子式 |
C9H11BO3 |
分子量 |
177.99 g/mol |
IUPAC名 |
(2-phenyl-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C9H11BO3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChIキー |
GTHZAVRUTOZFOV-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(O1)CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


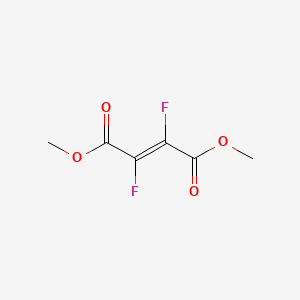
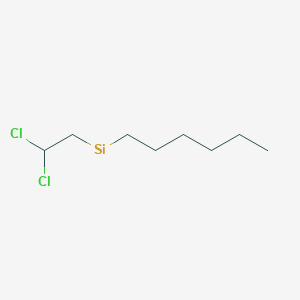
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
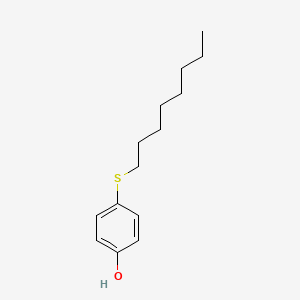
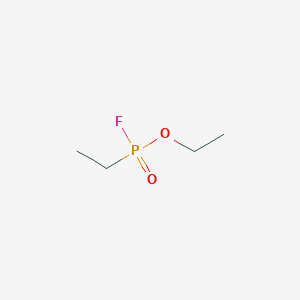
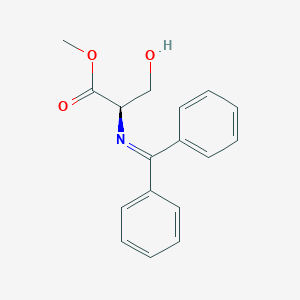
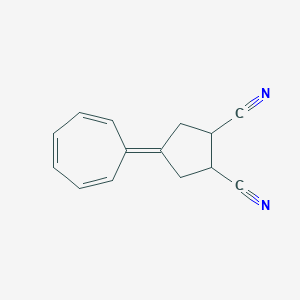

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)

![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
